molecular formula C13H7F5O2 B6384152 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol CAS No. 1261978-39-5

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384152
CAS No.: 1261978-39-5
M. Wt: 290.18 g/mol
InChI Key: ZPTBIZCETZUJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol is a chemical compound characterized by the presence of both difluorophenyl and trifluoromethoxy groups attached to a phenol ring

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O2/c14-8-1-2-12(15)11(5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBIZCETZUJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686589
Record name 2',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-39-5
Record name 2',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Claisen-Schmidt condensation under basic conditions . This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol is unique due to the presence of both difluorophenyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.